molecular formula C16H16F3NO3S2 B2926036 4-(Thiophen-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine CAS No. 1396674-50-2

4-(Thiophen-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Cat. No. B2926036
CAS RN: 1396674-50-2
M. Wt: 391.42
InChI Key: DEUQCQVVHZZOOY-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine-based compound that has been synthesized through various methods and has shown promising results in different applications.

Scientific Research Applications

  • Anticancer Activity : Compounds containing structures similar to the queried chemical have shown potential in cancer treatment. For instance, a study on novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a sulfone moiety, including piperidine-based compounds, demonstrated significant in-vitro anticancer activity against human breast cancer cell lines (Al-Said et al., 2011).

  • Pharmacological Properties : Some derivatives of piperidine with sulfonamide groups have been shown to be potent and selective agonists for the human beta(3)-adrenergic receptor, which can have implications in treating various conditions (Hu et al., 2001).

  • Chemical Synthesis : The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used as powerful, metal-free reagents for activating thioglycosides in chemical synthesis. This can be pivotal in the formation of diverse glycosidic linkages (Crich & Smith, 2001).

  • Tumor Necrosis Factor-α Inhibition : Piperidine derivatives with sulfanyl, sulfinyl, and sulfonyl groups have been studied for their inhibitory effects on tumor necrosis factor-α and matrix metalloproteinase, suggesting potential for therapeutic applications in inflammation and cancer treatment (Venkatesan et al., 2004).

  • Antioxidant and Anticholinesterase Activities : Sulfonyl hydrazones with piperidine rings have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds show promise in medicinal chemistry due to their biological activities (Karaman et al., 2016).

  • Anticancer Agents Synthesis : The synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents have been explored. This research demonstrates the potential of these compounds in cancer treatment (Rehman et al., 2018).

  • Remote Modulation of Amine Basicity : Research on the effects of a phenylsulfone group on the basicity of nearby functional groups has implications in drug design and development (Martin et al., 2007).

properties

IUPAC Name

4-thiophen-2-yl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S2/c17-16(18,19)23-13-3-5-14(6-4-13)25(21,22)20-9-7-12(8-10-20)15-2-1-11-24-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUQCQVVHZZOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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